![molecular formula C15H15N3O2S B1452169 4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1105192-32-2](/img/structure/B1452169.png)

4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine

Overview

Description

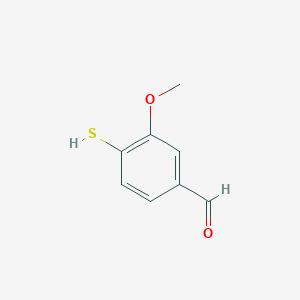

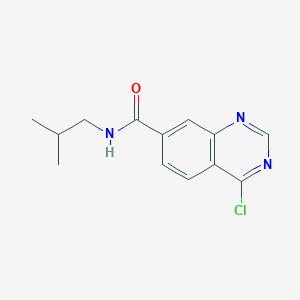

4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C15H15N3O2S and a molecular weight of 301.36 . This compound is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

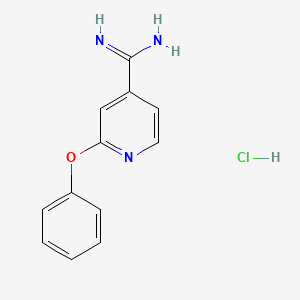

The molecular structure of this compound consists of a benzothiazole ring substituted with two methoxy groups at positions 4 and 7, and an N-(pyridin-3-ylmethyl) group at position 2 .Scientific Research Applications

Synthesis and Chemical Properties

4,7-Dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine and its derivatives are notable for their varied chemical properties and synthesis methods. The compound's versatility is highlighted in research focusing on its synthesis through oxidative C–S bond formation strategies, employing phenyliodine(III) bis(trifluoroacetate) as the oxidant. This process is distinguished by its metal-free approach, broad substrate scope, short reaction times, and straightforward product purification (Mariappan et al., 2016). The compound also serves as a key functional unit in diverse chemical structures, showing interesting dynamic tautomerism and divalent N(I) character in its various isomeric structures (Bhatia et al., 2013).

Application in Catalysis

In the domain of catalysis, the compound has been explored for its effectiveness in hydroxylation reactions. Diiron(III) complexes containing derivatives of the compound were studied as functional models for methane monooxygenases, showing promising results in the selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014). Moreover, dioxidovanadium(V) complexes incorporating derivatives of the compound exhibited catalytic activity in the oxidation of olefins, demonstrating the versatility of these complexes in different catalytic contexts (Ghorbanloo et al., 2017).

Fluorescence and Sensing Applications

The compound's derivatives have also found applications in fluorescence and sensing. Specifically, novel iron ion fluorescent probes based on derivatives of the compound have been developed, showing excellent selectivity and sensitivity for the recognition of iron ions among other common metal ions (Wei, 2012).

Pharmaceutical and Biological Applications

In the realm of pharmaceutical research, derivatives of the compound have been part of studies focusing on their biological activity. For instance, the synthesis, spectroscopic analysis, and in vitro antitumor activity of Schiff base derivatives of the compound were investigated, highlighting the potential of these compounds in cancer treatment (El-Aziz et al., 2013).

Mechanism of Action

Target of Action

The primary targets of 4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The exact mode of action of This compound Thiazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by This compound Thiazole derivatives have been associated with a range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

The molecular and cellular effects of This compound Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemical Analysis

Biochemical Properties

4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The compound also binds to specific receptors on the cell surface, modulating their activity and leading to downstream effects on cellular functions .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell proliferation, apoptosis, and differentiation. In cancer cells, the compound induces apoptosis, thereby reducing cell viability. Additionally, it affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation. The compound also modulates gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. The compound inhibits the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition leads to DNA damage and subsequent cell death. Additionally, the compound can activate or inhibit transcription factors, resulting in changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inflammation. At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. The compound has a narrow therapeutic window, and careful dosage optimization is required to achieve the desired therapeutic effects without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and contribute to the overall effects of the compound. The compound also affects metabolic flux, altering the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications. In the nucleus, it interacts with DNA and transcription factors, modulating gene expression. In the mitochondria, it affects cellular energy production and apoptosis pathways .

Properties

IUPAC Name |

4,7-dimethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-19-11-5-6-12(20-2)14-13(11)18-15(21-14)17-9-10-4-3-7-16-8-10/h3-8H,9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHXZSDELLIGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1452089.png)

![3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1452091.png)

![(R)-7-(2,3-Dihydro-1H-inden-2-YL)-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B1452092.png)

![4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1452097.png)

![Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride](/img/structure/B1452105.png)